2-Bromo-5-chlorobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-5-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBKSMLXPDRKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037299-72-1 | |
| Record name | 2-bromo-5-chlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization Step
- Starting Material: 2-bromo-5-chloroaniline (or 2-bromoaniline derivatives with chlorine substitution).
- Reagents and Conditions: The aniline is dissolved in dilute hydrochloric acid (6-10 mol/L) and cooled to temperatures between -5 °C and 0 °C.
- Nitrosation: Sodium nitrite aqueous solution is added dropwise while maintaining the temperature below 0 °C to form the diazonium salt.
- Formation of Metal Complex Diazonium Salt: Instead of isolating a simple diazonium salt, aqueous solutions of ferric chloride or zinc chloride (typically 30%) are added dropwise at 0-5 °C to form ferric chloride or zinc chloride diazonium salts, which are more stable and suitable for subsequent reaction steps.
- Isolation: The resulting diazonium salt complex is filtered, washed with dilute acid and ice-cold methanol, and dried to obtain a solid ferric chloride or zinc chloride diazonium salt intermediate.
Conversion to Sulfonyl Chloride
- Reagents: Thionyl chloride is added dropwise into water and cooled to about 0 °C.
- Catalyst: Cuprous chloride (CuCl) or cupric chloride (CuCl2) is added to catalyze the reaction.
- Reaction: The diazonium salt complex is added in batches to the thionyl chloride solution at temperatures between -5 °C and 0 °C.
- Reaction Time: The mixture is stirred overnight at the same low temperature to ensure complete conversion.
- Work-up: After reaction completion, the mixture is extracted with ethyl acetate multiple times, washed sequentially with saturated sodium bicarbonate solution, water, and saturated brine to remove impurities.
- Isolation: The organic layer is concentrated, cooled to -5 °C to crystallize the product, filtered, and dried to yield pure 2-bromo-5-chlorobenzene-1-sulfonyl chloride.
Reaction Scheme Summary
| Step | Reagents/Conditions | Description | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-bromo-5-chloroaniline + HCl + NaNO2 + FeCl3 or ZnCl2 | Diazotization forming ferric/zinc chloride diazonium salt | -5 to 5 | Isolated solid intermediate | Diazotization under acidic, cold conditions |
| 2 | Diazonium salt + Thionyl chloride + CuCl catalyst + water | Conversion to sulfonyl chloride via acyl chlorination | -5 to 0 | ~79-82 | Overnight reaction, extraction, crystallization |
Key Research Findings and Data
- The use of ferric chloride or zinc chloride diazonium salts improves the stability and yield of the diazonium intermediate compared to simple diazonium salts.
- The catalyst cuprous chloride is essential for facilitating the reaction between the diazonium salt and thionyl chloride, enabling smooth conversion to sulfonyl chloride.
- The low temperature control (-5 to 0 °C) is critical during both diazotization and sulfonyl chloride formation to prevent side reactions and decomposition.
- Purification by extraction and crystallization yields high purity product with yields reported between 79.4% and 82.4%.
- Analytical data such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) confirm the purity and structure of the final compound.
Comparative Notes on Method Variations
Both methods rely on diazotization and subsequent reaction with thionyl chloride but differ in the nature of the diazonium salt intermediate, which affects reaction stability and yield.
Industrial and Practical Considerations
- The process is scalable and has been demonstrated on multi-kilogram scale with consistent yields and purity.
- The use of relatively inexpensive reagents (2-bromo-5-chloroaniline, hydrochloric acid, sodium nitrite, thionyl chloride) and mild reaction conditions makes the method cost-effective.
- The control of temperature and careful addition of reagents are critical for safety and product quality.
- The method avoids harsh oxidation or multi-step functional group transformations, improving overall efficiency.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-5-chloroaniline |
| Diazotization agent | Sodium nitrite in dilute hydrochloric acid |
| Diazotization temperature | -5 to 0 °C |
| Diazotization salt formed | Ferric chloride or zinc chloride diazonium salt |
| Sulfonyl chloride reagent | Thionyl chloride |
| Catalyst | Cuprous chloride or cupric chloride |
| Sulfonyl chloride reaction temp | -5 to 0 °C |
| Reaction time | Overnight |
| Work-up | Extraction with ethyl acetate, washes with bicarbonate, water, brine |
| Yield | 79-82% |
| Purification | Crystallization and drying |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nucleophilic Substitution: Typical nucleophiles include amines, which react with the sulfonyl chloride group to form sulfonamides.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen atoms.
Nucleophilic Substitution: Sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Bromo-5-chlorobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogen and Functional Group Modifications
The following table compares 2-bromo-5-chlorobenzene-1-sulfonyl chloride with analogs differing in substituents or functional groups:
Key Observations:
- Halogen Effects : Replacing chlorine with fluorine (as in 2-bromo-5-fluorobenzenesulfonyl chloride) reduces molecular weight and alters electronic properties. Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group compared to chlorine .
- Positional Isomerism : The positional swap of bromine and chlorine in 5-bromo-2-chlorobenzene-1-sulfonyl chloride results in identical molecular weight but distinct reactivity due to steric and electronic differences in substituent placement .
Commercial Availability and Cost Considerations
- Pricing : 2-Bromo-5-fluorobenzenesulfonyl chloride is priced at ¥14,500 for 5g (Kanto Reagents), while 4-bromo-2-fluorobenzenesulfonyl chloride costs ¥18,600 for 25g (TCI Chemicals). These differences reflect substituent rarity and synthesis complexity .
- Purity Grades : High-purity grades (>95%) are standard for halogenated sulfonyl chlorides, ensuring reliability in sensitive reactions .
Biological Activity
2-Bromo-5-chlorobenzene-1-sulfonyl chloride (CAS Number: 1037299-72-1) is an organic compound characterized by its unique halogen substitutions and sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Molecular Formula : C₆H₃BrCl₂O₂S
- Molecular Weight : Approximately 289.96 g/mol
- Structure : Contains a bromine atom at the 2-position and a chlorine atom at the 5-position on a benzene ring, along with a sulfonyl chloride group.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound exhibits significant biological activity as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are essential for the metabolism of many pharmaceuticals and can influence drug-drug interactions and toxicity profiles in patients.
| Enzyme | Inhibition Type | Potential Impact |
|---|---|---|
| CYP1A2 | Competitive | Affects metabolism of caffeine and certain antidepressants |
| CYP2C9 | Non-competitive | Impacts metabolism of warfarin and other anticoagulants |
While the exact mechanism of action for this compound remains under investigation, its structure suggests it may interact with the active sites of cytochrome P450 enzymes, leading to altered enzyme activity. This interaction can potentially affect the pharmacokinetics of co-administered drugs, making it a compound of interest in personalized medicine approaches.
Study on Drug Metabolism
In a study examining the effects of various arylsulfonamides on drug metabolism, this compound was found to inhibit CYP450 activity significantly. The study highlighted that compounds with electron-withdrawing groups, such as bromine and chlorine, tend to exhibit stronger inhibitory effects compared to their unsubstituted counterparts .
Anticancer Properties
Another area of research has explored the potential anticancer properties of compounds similar to this compound. Preliminary findings suggest that derivatives may inhibit specific enzymes involved in cancer cell proliferation. For instance, analogs with similar sulfonamide structures showed promising results against colon cancer cell lines, indicating that further exploration into this compound's derivatives could yield valuable insights into cancer therapeutics .
Synthesis and Applications
The synthesis of this compound typically involves several steps, including halogenation and sulfonation reactions. This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Halogenation | Bromine, Chlorine | Variable |
| Sulfonation | Sulfur trioxide | High |
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-5-chlorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. For substituted aryl sulfonyl chlorides, direct sulfonation of the benzene ring followed by bromination/chlorination may be required. For example, analogous compounds like 2-bromobenzenesulfonyl chloride are synthesized from aminobenzenesulfonic acid precursors . Optimization involves controlling stoichiometry (e.g., excess chlorinating agent), temperature (often 50–80°C), and inert atmospheres to minimize side reactions. Purity can be monitored via GC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.
- Mass spectrometry (EI-MS or HRMS) for molecular weight validation.
- HPLC/GC with UV detection to assess purity (>97% as per industry standards for similar compounds ).
- Elemental analysis to verify halogen content (Br, Cl).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Respirators (e.g., NIOSH-approved) are required in high-concentration environments .
- Storage : Keep at 0–6°C in airtight containers to avoid hydrolysis, as sulfonyl chlorides are moisture-sensitive .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electrophilicity of the sulfonyl group and steric effects from bromo/chloro substituents. Software like Gaussian or ORCA can predict reaction pathways and transition states.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, THF) to assess their impact on reaction kinetics .
Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) to identify critical factors.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolysis products) or competing reactions (e.g., elimination).
- Cross-Validation : Compare synthetic protocols with structurally related compounds, such as 2-chloro-5-cyanobenzene-1-sulfonyl chloride, to isolate variables affecting yield .
Q. How does the electronic influence of bromo and chloro substituents affect the stability of this compound under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy under acidic (pH < 3), neutral, and basic (pH > 10) conditions.
- Mechanistic Insights : Electron-withdrawing groups (Br, Cl) stabilize the sulfonyl chloride via resonance but may accelerate hydrolysis in basic media due to increased electrophilicity. Compare with analogues like 5-bromo-2-chlorobenzoic acid .
Q. What are the potential applications of this compound in designing bioactive molecules?
- Methodological Answer :
- Pharmacophore Development : The sulfonyl group serves as a hydrogen-bond acceptor, while halogens enhance lipophilicity. Use in synthesizing sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase).
- Structure-Activity Relationship (SAR) : Modify substituents to balance metabolic stability (halogens reduce oxidative metabolism) and target binding .
Data Contradiction & Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Reference Standards : Use high-purity commercial samples (e.g., >97% purity as in ) for calibration.
- Solvent Consistency : Ensure NMR spectra are recorded in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃).
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
